Product packaging for Cyclohexylamine, 1-benzyl-, hydrochloride(Cat. No.:CAS No. 20937-30-8)

Cyclohexylamine, 1-benzyl-, hydrochloride

Cat. No.: B1654002
CAS No.: 20937-30-8
M. Wt: 225.76 g/mol
InChI Key: SLBXACMFLSXZEG-UHFFFAOYSA-N
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Description

Historical Context of Amino-Substituted Cyclohexanes in Organic Chemistry

The journey of amino-substituted cyclohexanes is intrinsically linked to the foundational understanding of the cyclohexane (B81311) ring itself. While cyclohexane is not naturally abundant like benzene (B151609), its synthesis was a focus for early chemists. wikipedia.org In 1890, Hermann Sachse first proposed the non-planar chair and boat conformations of cyclohexane, identifying the axial and equatorial positions of its hydrogen atoms. ic.ac.uk However, his work was largely unrecognized until 1918, when Ernst Mohr's analysis of the diamond's carbon framework validated Sachse's proposed chair conformation. ic.ac.uk

The field of conformational analysis was significantly advanced in 1950 by Derek Barton, who applied these principles to understand the chemistry of complex molecules like steroids. ic.ac.uk This deeper understanding of the three-dimensional structure of the cyclohexane ring paved the way for systematic studies of its derivatives, including amino-substituted variants. The development of synthetic organic compounds, including cyclohexane derivatives, became a major area of research for discovering new molecules with diverse biological properties, such as antimicrobial potential. researchgate.net The synthesis of substituted anilines from cyclohexanones represents a modern extension of this historical lineage, providing pathways to complex amine structures. acs.org

Overview of Benzylcyclohexylamine Hydrochloride Isomers in Research Contexts

Benzylcyclohexylamine hydrochloride exists in different isomeric forms, primarily distinguished by the point of attachment of the benzyl (B1604629) group to the cyclohexylamine (B46788) core. The two most prominent isomers in research are 1-benzylcyclohexylamine hydrochloride and N-benzylcyclohexylamine hydrochloride.

1-Benzylcyclohexylamine Hydrochloride: In this isomer, both the benzyl group and the amino group are attached to the same carbon atom (C1) of the cyclohexane ring. It is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals. ontosight.ai

N-Benzylcyclohexylamine Hydrochloride: Here, the benzyl group is attached to the nitrogen atom of the amino group, which is itself attached to the cyclohexane ring. This compound is categorized as an arylcyclohexylamine and has been identified as an analytical reference standard in forensic applications, sometimes found as a cutting agent in illicit drug samples. caymanchem.com

The distinct structural arrangements of these isomers lead to different chemical properties and applications, highlighting the importance of precise isomeric identification in chemical research.

Feature1-Benzylcyclohexylamine HydrochlorideN-Benzylcyclohexylamine Hydrochloride
CAS Number 20937-30-8 ontosight.ai16350-96-2 caymanchem.com
Molecular Formula C13H20ClN ontosight.aiC13H19N • HCl caymanchem.com
Molecular Weight 223.75 g/mol ontosight.ai225.8 g/mol caymanchem.com
Structure Benzyl and amino groups on C1 of the cyclohexane ring.Benzyl group on the nitrogen of the cyclohexylamine.
Primary Research Context Intermediate in chemical and pharmaceutical synthesis. ontosight.aiAnalytical reference standard in forensic science. caymanchem.com

Significance of Stereoisomerism in Cyclohexylamine Derivatives for Research

Stereoisomerism, which describes the different three-dimensional arrangements of atoms in molecules, is of paramount importance in the study of cyclohexylamine derivatives. nih.gov This significance stems from how molecular shape influences biological activity.

Conformational Isomerism: Substituted cyclohexanes exist as rapidly interconverting chair conformers at room temperature. masterorganicchemistry.com Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Bulky groups, like a benzyl group, generally prefer the more stable equatorial position to minimize steric strain from diaxial interactions. masterorganicchemistry.com This conformational preference can dictate how the molecule interacts with biological targets.

Chirality: Chiral amines and their derivatives are crucial building blocks in asymmetric synthesis and are found in numerous bioactive molecules and natural products. nih.gov The presence of a stereocenter leads to enantiomers—non-superimposable mirror images. These enantiomers can exhibit vastly different pharmacological effects because biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net One isomer may be therapeutically active while the other is inactive or even detrimental. nih.gov Research has shown that stereochemistry can significantly affect a drug's uptake, distribution, and target binding. mdpi.com Consequently, developing stereoselective synthetic methods to produce single, desired isomers of functionalized cyclohexylamine derivatives is a major focus in medicinal chemistry. nih.gov

Emerging Research Trends in Benzylcyclohexylamine Chemistry

The field of benzylcyclohexylamine chemistry is continually evolving, driven by advancements in synthetic methodologies and the demand for novel molecular structures in various scientific disciplines.

Advanced Synthetic Methods: Modern organic synthesis is moving towards more efficient and environmentally friendly techniques. An unprecedented intermolecular [4+2] cycloaddition enabled by photoredox catalysis has been developed to create highly functionalized cyclohexylamine derivatives with excellent control over stereochemistry. nih.gov This method is noted for its high atom economy and mild reaction conditions. nih.gov Furthermore, continuous flow chemistry is being implemented to improve the safety and cost-effectiveness of synthesizing related intermediates like N-benzylhydroxylamine hydrochloride. mdpi.com

Novel Applications in Medicinal Chemistry: Research into bicyclo[1.1.1]pentylamines (BCPAs) as substitutes for aniline (B41778) derivatives in drug design is a significant trend. scispace.com This highlights a broader move towards creating three-dimensional molecular scaffolds to improve the physicochemical properties of drug candidates. The development of new amination techniques, often leveraging radical chemistry, is crucial for accessing these novel structures. scispace.com

Integration of Technology: Emerging technologies like machine learning and artificial intelligence are beginning to impact heterocyclic chemistry, a field that includes cyclohexylamine derivatives. These computational tools are used to predict the properties of new compounds, automate synthesis, and optimize molecular design, accelerating the pace of discovery in pharmaceutical and materials science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClN B1654002 Cyclohexylamine, 1-benzyl-, hydrochloride CAS No. 20937-30-8

Properties

IUPAC Name

1-benzylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBXACMFLSXZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175100
Record name Cyclohexylamine, 1-benzyl-, hydrochloride
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Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20937-30-8
Record name Cyclohexylamine, 1-benzyl-, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine, 1-benzyl-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclohexan-1-amine hydrochloride
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Synthetic Methodologies for Benzylcyclohexylamine Hydrochlorides

General Approaches to Substituted Cyclohexylamines

General synthetic strategies for N-substituted cyclohexylamines, including N-benzylcyclohexylamine, are well-documented and offer flexibility in terms of reagents and conditions.

Reductive amination is a cornerstone method for synthesizing amines, including N-benzylcyclohexylamine. This process typically involves the reaction of cyclohexanone (B45756) and benzylamine (B48309) to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. nih.govrsc.org This one-pot reaction is highly efficient for producing N-substituted amines. rsc.org

Conventional protocols for the reductive amination of cyclohexanone with benzylamine employ various chemical reducing agents and catalysts. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and its derivatives, or molecular hydrogen (H₂) in the presence of a metal catalyst. rsc.orgmdpi.com

Research has demonstrated the use of gold nanoparticles supported on various metal oxides as effective catalysts for this transformation using hydrogen gas. nih.govbeilstein-journals.org For instance, studies investigating gold catalysts on supports like titanium dioxide (TiO₂) and ceria-titanium dioxide (CeO₂/TiO₂) have shown high yields of N-benzylcyclohexylamine under specific temperature and pressure conditions. nih.govnih.gov The choice of catalyst and support material can significantly influence the reaction's efficiency and selectivity. beilstein-journals.org An iron-based Lewis acid catalyst, Aquivion-Fe, has also been utilized to promote imine formation before reduction with NaBH₄. mdpi.com

Table 1: Comparison of Conventional Catalysts in Reductive Amination of Cyclohexanone with Benzylamine This table summarizes reaction conditions and outcomes for the synthesis of N-benzylcyclohexylamine using different conventional chemical catalysts.

Catalyst SystemHydrogen SourceSolventTemperature (°C)Pressure (bar)Yield of N-benzylcyclohexylamine (%)Reference
4 wt% Au/CeO₂/TiO₂H₂Toluene1003079 nih.govbeilstein-journals.org
4 wt% Au/TiO₂H₂Toluene1003072 nih.govbeilstein-journals.org
Aquivion-Fe / NaBH₄NaBH₄CPME / Methanol40 / Room TempN/AGood to Excellent mdpi.com

A greener and highly selective alternative to conventional chemical reduction is the use of biocatalysts. Enzymes such as imine reductases (IREDs) and a subclass known as reductive aminases (RedAms) are capable of catalyzing reductive amination with high stereoselectivity under mild, aqueous conditions. researchgate.netgoogle.com These enzymes use a nicotinamide (B372718) cofactor, typically NAD(P)H, to reduce the imine intermediate formed from a ketone and an amine. researchgate.net

While IREDs primarily reduce pre-formed imines, RedAms are particularly noteworthy as they can catalyze both the initial condensation of the ketone (cyclohexanone) and amine (benzylamine) to form the imine, and its subsequent asymmetric reduction. researchgate.netnih.gov An imine reductase from Mesorhizobium sp. (MesIRED) has been identified as an efficient catalyst for the reductive amination of cyclohexanone. researchgate.net Through protein engineering, the substrate scope and efficiency of these enzymes can be enhanced, making them powerful tools for producing specific chiral amines. researchgate.netnih.gov The key advantages of biocatalysis include exceptional control over stereochemistry and improved environmental sustainability. nih.gov

Direct N-alkylation is a fundamental method for amine synthesis. mdpi.com This approach involves the reaction of a primary amine (cyclohexylamine) with an alkylating agent, such as a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of cyclohexylamine (B46788) attacks the benzylic carbon of the halide, displacing the halogen and forming the new C-N bond.

This process typically requires the presence of a base to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. nih.gov To maximize the yield of the desired secondary amine (N-benzylcyclohexylamine) and minimize the formation of the tertiary amine byproduct (N,N-dibenzylcyclohexylamine), a large excess of the starting cyclohexylamine can be used. nih.gov

This method can be viewed as a two-step variation of reductive amination where the intermediate imine is explicitly formed first. The imine, N-benzylidenecyclohexanamine, is synthesized by the condensation of cyclohexanone and benzylamine, often with the removal of water to drive the reaction to completion.

In a subsequent step, this isolated imine is reduced to N-benzylcyclohexylamine. Catalytic hydrogenation is a common technique for this reduction, employing molecular hydrogen (H₂) and a heterogeneous catalyst. nih.gov Supported noble metal catalysts, including palladium (Pd), platinum (Pt), and gold (Au), are highly effective for imine hydrogenation. nih.gov For example, gold catalysts supported on TiO₂ have been shown to be efficient in the hydrogenation of the imine formed from cyclohexanone and benzylamine. nih.gov

Reductive Amination Strategies

Specialized Synthetic Routes for Specific Isomers

The creation of specific stereoisomers of substituted cyclohexylamines is a significant challenge in organic synthesis. While N-benzylcyclohexylamine itself is achiral, substitution on either the cyclohexyl or benzyl ring can introduce chirality, necessitating specialized asymmetric synthetic methods.

N-Alkylation of 2-Aminocyclohexanol (B3021766) with Benzyl Chloride Under Biphasic Conditions and Ionic Liquid Catalysis

The N-alkylation of amines is a fundamental transformation in organic synthesis. In the context of producing benzylcyclohexylamine precursors, the reaction of an aminocyclohexanol derivative with benzyl chloride is a key step. The use of biphasic systems, often facilitated by ionic liquids (ILs), presents a greener and more efficient alternative to conventional homogeneous reactions.

Ionic liquids can act as phase-transfer catalysts (PTCs), enhancing the reaction rate between reactants in immiscible phases. pharmtech.com For instance, in a biphasic system of an organic solvent and water, the ionic liquid can facilitate the transfer of the amine from the organic phase to the aqueous phase containing the alkylating agent, or vice-versa. The use of an ionic liquid precursor as an acid scavenger has been demonstrated in the synthesis of alkoxyphenylphosphines, where the formation of an ionic liquid as a byproduct creates a second liquid phase that is easily separable from the product. pharmtech.com This "BASIL" (Biphasic Acid Scavenging utilizing Ionic Liquids) process highlights the potential for simplified workup procedures. pharmtech.com

While a specific study on the N-alkylation of 2-aminocyclohexanol with benzyl chloride using this exact methodology is not detailed in the provided search results, the principles of IL-catalyzed biphasic N-alkylation are well-established. The reaction would likely involve the deprotonation of the amino group of 2-aminocyclohexanol by a base, followed by nucleophilic attack on benzyl chloride. The ionic liquid would play a crucial role in promoting the reaction at the phase boundary.

Table 1: Potential Advantages of Ionic Liquid-Catalyzed Biphasic N-Alkylation

FeatureDescription
Enhanced Reaction Rates Ionic liquids can act as effective phase-transfer catalysts.
Improved Selectivity The reaction can be tuned to favor mono-alkylation over di-alkylation.
Simplified Product Isolation The biphasic nature allows for easy separation of the product from the catalyst and unreacted starting materials.
Catalyst Recyclability Ionic liquids can often be recovered and reused, making the process more sustainable.

Multi-component Condensation Reactions (e.g., Kabachnik-Fields reaction leading to N-benzylcyclohexylamine intermediates)

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound, leading to the formation of α-aminophosphonates. organic-chemistry.org This reaction is of significant interest as α-aminophosphonates are analogues of α-amino acids. organic-chemistry.org The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, depending on the nature of the substrates. One pathway involves the initial formation of an imine from the amine and carbonyl compound, followed by the addition of the hydrophosphoryl compound. nih.gov The alternative pathway involves the formation of an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine. nih.gov

In the context of N-benzylcyclohexylamine intermediates, the reaction of cyclohexylamine, benzaldehyde, and a dialkyl phosphite (B83602) has been studied. Research indicates that this specific reaction tends to proceed via the "imine route". nih.govresearchgate.net Monitoring the reaction of benzaldehyde, cyclohexylamine, and dimethyl phosphite by in situ Fourier transform IR spectroscopy has shown the formation of the imine intermediate. dntb.gov.ua

The reaction conditions for the Kabachnik-Fields reaction can be varied, with some protocols utilizing catalysts to improve yields and reaction times. However, microwave-assisted synthesis under solvent-free conditions has also proven to be an effective and greener alternative, often eliminating the need for a catalyst. researchgate.netresearchgate.net

Table 2: Components of a Relevant Kabachnik-Fields Reaction

ComponentExampleRole
Amine CyclohexylamineNucleophile, forms the N-C bond.
Carbonyl Compound BenzaldehydeElectrophile, provides the carbon backbone for the α-aminophosphonate.
Hydrophosphoryl Compound Dimethyl phosphiteProvides the phosphonate (B1237965) group.

Continuous Flow Synthesis Methodologies (e.g., for related N-benzylhydroxylamine hydrochloride)

Continuous flow synthesis has emerged as a powerful technology in chemical manufacturing, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. mdpi.com The synthesis of N-benzylhydroxylamine hydrochloride, a compound structurally related to benzylcyclohexylamine hydrochloride, has been successfully optimized using continuous flow technology. mdpi.comdoaj.org

Table 3: Optimized Parameters for Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride mdpi.com

ParameterOptimized Value
Equivalents of Hydroxylamine (B1172632) Hydrochloride 4.0
Reaction Temperature 60 °C
Pressure 8 bar
Concentration of Benzyl Chloride 0.5 mol/L
Concentration of Hydroxylamine 2.0 mol/L
Flow Rate 5.0 mL/min
Residence Time 7.38 min

Novel Synthetic Transformations Utilizing Benzylcyclohexylamine Precursors

Benzylcyclohexylamine derivatives are not only synthetic targets in their own right but also serve as versatile precursors for more complex molecular architectures.

Radical-Mediated Direct C–H Amination of Arenes for Arylated Derivatives

The direct amination of aromatic C-H bonds is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. rsc.org Radical-mediated approaches have shown considerable promise in this area. rsc.org In one such method, aminium radicals are generated from N-chloroamines under UV photolysis. rsc.orgwhiterose.ac.uk These electrophilic aminium radicals can then undergo intramolecular cyclization onto an adjacent arene, leading to the formation of arylated amine derivatives. rsc.orgwhiterose.ac.uk

This methodology has been successfully applied to precursors derived from 2-benzylcyclohexylamine, resulting in the efficient synthesis of linearly-fused tricyclic amines. whiterose.ac.uk The reaction demonstrates good functional group tolerance and allows for the construction of diverse and complex polycyclic skeletons. rsc.orgwhiterose.ac.uk The development of homogeneous reaction conditions for this amination allows for the direct one-pot conversion of secondary amines to their arylated derivatives under metal-free conditions. rsc.org

Aminocyclization Reactions (e.g., involving 2-allyl-N-benzylcyclohexylamine units)

Aminocyclization reactions are a powerful tool for the stereoselective construction of nitrogen-containing cyclic structures. Bishomoallylic secondary amines, such as those incorporating a 2-allyl-N-benzylcyclohexylamine unit, can undergo cyclization when treated with an electrophilic halogen source like N-iodosuccinimide (NIS). acs.org

The reaction of 2-allyl-N-benzylcyclohexylamine with NIS proceeds via a 6-endo cyclization process to form cis-3-iododecahydroquinolines. acs.org These iodo-functionalized decahydroquinolines can then be further transformed. For example, treatment with alumina (B75360) can lead to the corresponding alcohols, with retention of configuration at the newly formed stereocenter. acs.org This methodology provides a route to decahydroquinoline (B1201275) alkaloids, a class of compounds with interesting biological activities. nih.gov The starting 2-allyl-N-benzylcyclohexylamine precursors can be prepared from the corresponding cyclohexanone through a three-step sequence involving imine formation, α-allylation, and reduction. acs.org

Optimization of Reaction Conditions and Process Efficiency

In the context of continuous flow synthesis, as demonstrated for N-benzylhydroxylamine hydrochloride, a detailed optimization of reaction parameters led to a significant increase in yield and a reduction in production costs. mdpi.comdoaj.org The ability to safely operate at elevated temperatures and pressures in a microreactor can dramatically accelerate reaction rates. mdpi.com

For N-alkylation reactions, the choice of base, solvent, and temperature can have a profound impact on the outcome. acs.org For instance, in the alkylation of N-arylaminopyridinium salts, a switch from carboxylate or bicarbonate bases to tert-butoxide or carbonate bases led to an in situ depyridylation, directly affording the secondary amine product. acs.org

Furthermore, process efficiency can be enhanced through the implementation of strategies such as catalyst recycling and the use of more atom-economical reagents. The development of biosynthetic routes, for example, using multi-enzyme cascades, represents a green and sustainable approach to the synthesis of benzylamine, which could potentially be adapted for related compounds. nih.govresearchgate.net

Table 4: General Parameters for Optimization in Benzylamine Synthesis

ParameterConsiderations
Temperature Affects reaction rate and selectivity; higher temperatures can lead to side reactions.
Pressure Can influence reaction rates, particularly in gas-liquid reactions or in continuous flow systems.
Catalyst Choice of catalyst can impact yield, selectivity, and reaction time; heterogeneous catalysts can simplify workup.
Solvent Can influence solubility of reactants and intermediates, and can affect reaction mechanism.
Reaction Time Needs to be optimized to ensure complete conversion without the formation of degradation products.
Stoichiometry of Reactants The ratio of reactants can influence selectivity, particularly in preventing over-alkylation.

Chemical Reactivity and Transformations of Benzylcyclohexylamine Hydrochlorides

Reactions of the Amine Functionality

The secondary amine group is a key site for a variety of chemical transformations, including the formation of new carbon-nitrogen and nitrogen-acyl bonds.

The nitrogen atom of 1-benzylcyclohexylamine can act as a nucleophile to form new C-N bonds, leading to the synthesis of tertiary amines. This N-alkylation typically involves the reaction of the free base with an alkylating agent, such as an alkyl halide. nih.govbeilstein-journals.org The reaction generally proceeds via a nucleophilic substitution mechanism. The choice of base, solvent, and alkylating agent can influence the efficiency of the reaction. For instance, systems utilizing sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF) are effective for the N-alkylation of heterocyclic amines and can be applied to secondary amines. beilstein-journals.org

Another significant approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where alcohols serve as alkylating agents in the presence of a suitable catalyst. nih.govresearchgate.net This method is considered a green chemistry approach as the only byproduct is water. researchgate.net Catalytic systems based on non-noble metals, such as nickel supported on silica-alumina (Ni/SiO2-Al2O3) or manganese pincer complexes, have proven effective for the N-alkylation of various amines with alcohols. nih.govresearchgate.net

Table 1: Examples of N-Alkylation Conditions for Amines This table presents generalized conditions applicable for the N-alkylation of secondary amines like 1-benzylcyclohexylamine.

Catalyst/Reagent SystemAlkylating AgentConditionsReference
Sodium Hydride (NaH)Alkyl BromideTetrahydrofuran (THF) beilstein-journals.org
Manganese Pincer Complex / t-BuOKPrimary AlcoholToluene, 80-100 °C nih.gov
Ni/SiO2–Al2O3 / K2CO3Benzyl (B1604629) AlcoholNeat, 175 °C researchgate.net
Copper and Magnesium SilicateAlcoholPresence of Hydrogen google.com

Acylation Reactions to Form Amides

The synthesis of amides from amines is a fundamental transformation in organic chemistry. nih.gov 1-Benzylcyclohexylamine can be readily acylated to form the corresponding N-benzyl-N-cyclohexylamides. The most direct method involves the reaction of the amine with a highly reactive carboxylic acid derivative, such as an acyl chloride, in the presence of a base to neutralize the HCl byproduct.

Alternatively, amides can be formed directly from carboxylic acids using coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HATU). nih.gov More recent methods also describe the generation of phosphonium salts in situ to activate carboxylic acids for amidation. nih.gov Hydrothermal synthesis, which involves the direct condensation of amines and carboxylic acids at elevated temperatures and pressures without a catalyst, also presents a viable, albeit more forceful, pathway to amide formation. sci-hub.se

Reductive amination, or reductive alkylation, is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. sigmaaldrich.comorganic-chemistry.org As a secondary amine, 1-benzylcyclohexylamine can react with an aldehyde or a ketone to form a tertiary amine. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (Na(CH3COO)3BH). sigmaaldrich.com The choice of reducing agent is often dictated by its selectivity and reactivity towards the iminium ion versus the starting carbonyl compound. Catalytic reductive amination using heterogeneous catalysts and molecular hydrogen is also a widely employed technique. researchgate.net For example, gold catalysts supported on various oxides have been investigated for the reductive amination of cyclohexanone (B45756) with benzylamine (B48309). researchgate.net

Reactivity Involving the Benzyl Moiety

The N-benzyl group is a common protecting group for amines in organic synthesis because it is stable under many reaction conditions but can be removed selectively. ccspublishing.org.cn

The most common method for removing an N-benzyl group is catalytic hydrogenolysis, a reductive cleavage of the benzylic C-N bond using hydrogen gas and a metal catalyst. ccspublishing.org.cntaylorfrancis.com This reaction converts N-benzylcyclohexylamine into cyclohexylamine (B46788) and toluene.

C6H11-NH-CH2C6H5 + H2 --(Catalyst)--> C6H11-NH2 + CH3C6H5

Palladium, particularly supported on carbon (Pd/C) or silica (B1680970) (Pd/SiO2), is the most frequently used catalyst for this transformation. researchgate.netproquest.comnacatsoc.org The efficiency and rate of the reaction are influenced by several factors, including the catalyst support, palladium particle size, hydrogen pressure, and solvent. researchgate.netproquest.com

Studies on the hydrogenolysis of N-benzylcyclohexylamine (NBCA) have shown that the reaction rate can be significantly affected by the catalyst's physical properties. For instance, research using a series of Pd/SiO2 catalysts revealed a "nano effect," where an unexpectedly large increase in the reaction rate was observed with catalysts having the smallest palladium particles (e.g., 0.5% to 1% Pd loading). proquest.com This effect is thought to arise from the interaction between the small catalyst particles and the support material. proquest.com Furthermore, an unusual pressure effect has been noted, where the rate of hydrogenolysis increased as the H2 pressure decreased, which was attributed to a reduction in competing hydrogenation of other functional groups in more complex molecules. researchgate.net

Selective debenzylation in the presence of other reducible functional groups, such as aromatic halogens, is a significant challenge. nacatsoc.org However, by carefully selecting the catalyst and controlling reaction conditions, high selectivity for debenzylation over dehalogenation can be achieved. nacatsoc.org Catalytic transfer hydrogenation (CTH), using hydrogen donors like 1,4-cyclohexadiene (B1204751) instead of H2 gas, offers a mild and efficient alternative for selective N-debenzylation, even in the presence of benzyl ethers. lookchem.com

Table 2: Effect of Palladium Particle Size on the Rate of N-Benzylcyclohexylamine (NBCA) Hydrogenolysis over Pd/SiO₂(60Å) Catalysts

Catalyst (% Pd / SiO₂)Average Pd Particle Size (Å)Relative Reaction Rate
10%55Low
2%35Moderate Increase
1%20Significant Increase
0.5%15Highest Rate ("Nano Effect")

Data synthesized from findings reported in catalysis research. proquest.com

Cyclization and Ring Modification Reactions

The functional groups within 1-benzylcyclohexylamine offer pathways for the synthesis of more complex heterocyclic structures through cyclization reactions. While specific examples starting directly from this compound are not prominent, its derivatives can be envisioned as precursors for such transformations.

Intramolecular Cyclization Pathways (e.g., forming fused and bridged polycyclic structures)

The structural framework of 1-benzylcyclohexylamine, featuring a β-arylethylamine motif, makes it a potential precursor for intramolecular cyclization reactions to form fused and bridged polycyclic systems. While specific studies on 1-benzylcyclohexylamine hydrochloride are not extensively documented in publicly available literature, its reactivity can be inferred from well-established reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, which are pivotal in the synthesis of tetrahydroisoquinolines and other nitrogen-containing heterocycles. wikipedia.orgwikipedia.orgnih.gov

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. wikipedia.orgnih.gov For a derivative of 1-benzylcyclohexylamine to undergo a classic Pictet-Spengler reaction, the benzyl group would need to be appropriately substituted with an activating group to facilitate the electrophilic attack. The reaction proceeds through the formation of an iminium ion intermediate, which then cyclizes. wikipedia.org

Bischler-Napieralski Reaction: This reaction is another powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.com This would require the acylation of the secondary amine of 1-benzylcyclohexylamine, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The reaction proceeds via an intramolecular electrophilic substitution, with proposed mechanisms involving either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org The presence of electron-donating groups on the aromatic ring generally facilitates this cyclization. nrochemistry.comjk-sci.com

The formation of bridged polycyclic structures from 1-benzylcyclohexylamine derivatives is also a theoretical possibility, although less common than the formation of fused systems. Such transformations would likely involve more complex, multi-step synthetic sequences designed to create the necessary conformational rigidity and reactive positions for an intramolecular bond formation. The synthesis of bridgehead nitrogen heterocycles is a significant area of research, often employing transition metal-catalyzed C-H activation. rsc.orgnih.gov

Table 1: Plausible Intramolecular Cyclization Reactions for Derivatives of 1-Benzylcyclohexylamine

Reaction NamePrecursor RequirementKey ReagentsProduct Type
Pictet-Spenglerβ-Arylethylamine derivativeAldehyde/Ketone, Acid catalystFused (Tetrahydroisoquinoline)
Bischler-NapieralskiN-Acyl-β-arylethylamine derivativeDehydrating agent (e.g., POCl₃)Fused (Dihydroisoquinoline)

Formation of Imine and Iminium Intermediates from Amine Precursors

The secondary amine functionality of 1-benzylcyclohexylamine is a key site of reactivity, readily participating in the formation of imine and iminium intermediates. These intermediates are crucial for a variety of subsequent chemical transformations.

Imine Formation: While 1-benzylcyclohexylamine is a secondary amine and cannot directly form a stable neutral imine through condensation with a carbonyl compound (which requires a primary amine), it can be a precursor to systems that generate imines. For instance, a related primary amine, benzylamine, reacts with cyclohexanone to form an imine, which can then be reduced to synthesize 1-benzylcyclohexylamine itself. A computational study on the reaction of (R)-2-((piperidin-1-yl)methyl)cyclohexanone with benzylamine to form an imine has been conducted, highlighting the thermodynamic parameters of such transformations. ijnc.ir

Iminium Ion Formation: 1-Benzylcyclohexylamine, as a secondary amine, can react with aldehydes or ketones to form an iminium ion. numberanalytics.com The formation of these positively charged species is often facilitated by acidic conditions. The iminium ion is a potent electrophile and is a key intermediate in reactions like the Pictet-Spengler cyclization. wikipedia.org The general mechanism involves the initial condensation of the secondary amine with a carbonyl compound to form a hemiaminal, which then loses water to generate the iminium ion. The stability and reactivity of the iminium ion are influenced by electronic and steric factors of the substituents on the nitrogen and carbon atoms.

The formation of an N-benzyl-N-cyclohexyl iminium ion would be a critical step in any potential intramolecular cyclization reactions originating from 1-benzylcyclohexylamine and a carbonyl compound. The electrophilic carbon of the iminium ion would be susceptible to attack by a nucleophile, which in the case of an intramolecular reaction, would be the electron-rich aromatic ring of the benzyl group.

Table 2: Intermediates from 1-Benzylcyclohexylamine Precursors

IntermediateFormation PathwayKey ReactantsSignificance
ImineCondensation of a primary amine (e.g., benzylamine) with a ketone (e.g., cyclohexanone)Primary amine, Ketone/AldehydePrecursor in the synthesis of 1-benzylcyclohexylamine
Iminium IonCondensation of 1-benzylcyclohexylamine (a secondary amine) with a ketone or aldehyde1-Benzylcyclohexylamine, Ketone/Aldehyde, Acid catalystElectrophilic intermediate for cyclization and addition reactions

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for a detailed mapping of the molecular structure.

One-dimensional NMR spectra offer fundamental information for the initial structural assignment of Cyclohexylamine (B46788), 1-benzyl-, hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Cyclohexylamine, 1-benzyl-, hydrochloride, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the cyclohexyl ring. Aromatic protons on the phenyl ring typically appear in the downfield region, while the aliphatic protons of the cyclohexane (B81311) and benzyl methylene (B1212753) groups appear in the upfield region.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl (Ar-H) 7.2 - 7.5 Multiplet 5H
Benzyl (Ar-CH₂) ~2.8 - 3.0 Singlet 2H
Cyclohexyl (CH₂) ~1.2 - 2.0 Multiplets 10H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the carbons of the phenyl ring, the benzylic methylene carbon, the quaternary C1 carbon of the cyclohexane ring, and the remaining five carbons of the cyclohexyl ring. The presence of the quaternary carbon, which is not attached to any protons, is a key feature that can be confirmed by techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
Phenyl (ipso-C) ~135 - 140
Phenyl (ortho, meta, para-C) ~125 - 130
Benzyl (Ar-CH₂) ~45 - 50
Cyclohexyl (C1) ~60 - 65

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would reveal the spin systems within the cyclohexane ring, showing correlations between adjacent methylene protons. It would also show correlations among the ortho, meta, and para protons of the phenyl ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comyoutube.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For this molecule, HSQC would link the aliphatic proton signals to their corresponding cyclohexyl and benzyl carbons, and the aromatic protons to their phenyl carbons. The quaternary C1 carbon would not show a correlation in the HSQC spectrum, confirming its identity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY can provide insights into the three-dimensional structure and conformation of the molecule. For instance, it could show spatial proximity between the benzylic protons and specific axial or equatorial protons on the cyclohexane ring, helping to define the preferred conformation of the molecule in solution.

Summary of Expected Key 2D NMR Correlations

Experiment Key Correlation Structural Information Confirmed
COSY Correlations between adjacent CH₂ groups in the cyclohexane ring. Connectivity within the aliphatic ring system.
HSQC Correlation of each proton signal to its directly bonded carbon signal. Direct C-H attachments.
HMBC Benzylic CH₂ protons to Cyclohexyl C1 and Phenyl C-ipso. Connection of benzyl group to the C1 of the cyclohexane ring.

| NOESY | Benzylic CH₂ protons to specific protons on the cyclohexane ring. | Spatial arrangement and molecular conformation. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, often causing extensive fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (if stable enough to be observed) and numerous fragment ion peaks. For this compound, the free base would be analyzed. A primary fragmentation pathway would involve the cleavage of the C-C bond between the benzyl group and the cyclohexane ring, leading to the formation of a highly stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation would be the alpha-cleavage, involving the loss of a cyclohexyl radical, to form an iminium ion.

Predicted Key Fragments in EI-MS of 1-Benzylcyclohexylamine (Free Base)

m/z Proposed Fragment Formula
189 Molecular Ion [M]⁺ [C₁₃H₁₉N]⁺
106 Alpha-cleavage loss of cyclohexyl radical [C₇H₈N]⁺

Electrospray Ionization is a "soft" ionization technique that is particularly useful for analyzing polar and thermally labile compounds. nih.gov It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov For this compound, analysis in positive ion mode would be expected to show a prominent signal corresponding to the protonated free base (C₁₃H₁₉N). The calculated exact mass of the [M+H]⁺ ion is 190.1596 Da. This technique is highly effective for confirming the molecular weight of the compound. In-source fragmentation can sometimes be induced by increasing the voltage, which can provide some structural information similar to tandem MS. nih.gov

Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. ual.es This hybrid technique is exceptionally powerful for assessing the purity of a sample and for analyzing complex mixtures. lcms.cz An LC method can be developed to separate this compound from any potential impurities, such as starting materials (e.g., cyclohexanone (B45756), benzylamine), reagents, or by-products from the synthesis. The eluent from the LC column is directed into the MS source (typically ESI), where the mass spectrometer detects and identifies each separated component based on its mass-to-charge ratio. This allows for the sensitive and selective quantification of the main compound and any impurities present, making it an indispensable tool for quality control. jocpr.com

Vibrational Spectroscopy

Vibrational spectroscopy is a non-destructive technique that provides detailed information about the functional groups and molecular structure of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, the IR spectrum provides clear evidence for its key structural features.

The presence of the primary amine hydrochloride group (-NH3+) is confirmed by a broad and strong absorption envelope typically observed in the 2800-3200 cm⁻¹ range, which arises from N-H stretching vibrations. spectroscopyonline.comcdnsciencepub.com This broadness is a result of extensive hydrogen bonding. Additionally, characteristic bending vibrations for the -NH3+ group appear. Asymmetric bending is expected between 1625-1560 cm⁻¹ and symmetric bending between 1550-1500 cm⁻¹. spectroscopyonline.com

The monosubstituted benzene (B151609) ring from the benzyl group exhibits several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.orglibretexts.orgspectroscopyonline.com Aromatic C=C in-ring stretching vibrations give rise to a series of sharp bands of variable intensity in the 1450-1620 cm⁻¹ region. spectroscopyonline.com Furthermore, strong C-H out-of-plane bending absorptions between 770-710 cm⁻¹ and a ring bending peak around 690 cm⁻¹ are indicative of a monosubstituted benzene ring. spectroscopyonline.comresearchgate.net

The cyclohexyl group is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and its CH₂ scissoring vibrations around 1450 cm⁻¹. libretexts.orgspectroscopyonline.com The C-N stretching vibration for the aliphatic amine portion is expected in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine Salt (R-NH₃⁺)N-H Stretch2800-3200Strong, Broad
N-H Asymmetric Bend1625-1560Medium
N-H Symmetric Bend1550-1500Medium
Monosubstituted BenzeneAromatic C-H Stretch3000-3100Weak to Medium
Aromatic C=C Stretch1450-1620Medium to Weak, Sharp
C-H Out-of-Plane Bend710-770Strong
Cyclohexyl GroupAliphatic C-H Stretch2850-2960Strong
CH₂ Scissor~1450Medium
Carbon-Nitrogen BondC-N Stretch (Aliphatic)1020-1250Medium to Weak

X-ray Crystallography

X-ray crystallography techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Three-Dimensional Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. rigaku.commdpi.com To perform this analysis, a suitable single crystal of this compound is grown, for instance, by slow evaporation from a solvent system like dichloromethane-methanol. researchgate.net

The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise location of each atom. rigaku.com For a hydrochloride salt of a cyclohexylamine derivative, the analysis would confirm the chair conformation of the cyclohexane ring and the equatorial or axial position of the benzyl and amino groups. iucr.org It would also detail the hydrogen bonding network between the ammonium (B1175870) group and the chloride ions, which is a key stabilizing force in the crystal lattice. iucr.org The refinement of the crystal structure would yield precise data on unit cell dimensions, space group, and atomic coordinates. researchgate.netiucr.org

Table 2: Representative Crystallographic Data Obtainable from SCXRD

ParameterExample Data (from a related structure)Reference
Crystal SystemOrthorhombic iucr.org
Space GroupPca2₁ iucr.org
a (Å)9.313 iucr.org
b (Å)11.442 iucr.org
c (Å)7.554 iucr.org
Z (Molecules/unit cell)4 iucr.org
Calculated Density (g/cm³)1.13 iucr.org

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze the bulk crystalline properties of a solid sample. carleton.edulibretexts.org It is essential for phase identification, assessing sample purity, and characterizing polymorphism in pharmaceutical materials. lqa.comnih.govintertek.com The sample is finely ground and exposed to an X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ). carleton.edu

Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." nih.gov For this compound, PXRD would be used to confirm the identity of the bulk material by comparing its experimental pattern to a reference pattern or one calculated from SCXRD data. nih.govamericanpharmaceuticalreview.com The technique is highly sensitive to the presence of different crystalline forms (polymorphs) or impurities, which would appear as additional peaks in the diffractogram. intertek.com Therefore, PXRD is a critical tool for quality control and ensuring the solid-state consistency of the compound. americanpharmaceuticalreview.comcambridge.org

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and powerful methods. acs.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

Both GC and HPLC are instrumental in determining the purity of this compound and for separating it from any starting materials, by-products, or degradation products.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the hydrochloride salt itself is non-volatile, the free base (1-benzylcyclohexylamine) can be analyzed after extraction from an alkaline solution. rsc.orgrsc.org Alternatively, derivatization, for example, with trifluoroacetic anhydride (B1165640) to form the trifluoroacetyl derivative, can improve volatility and chromatographic performance, allowing for sensitive detection with a flame ionization detector (FID). rsc.orgrsc.org GC methods have been developed for related compounds like cyclohexylamine, demonstrating detection limits in the parts-per-billion (ppb) range. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that does not require the analyte to be volatile, making it directly applicable to the analysis of amine salts. chromatographyonline.com A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. sielc.com For an amine hydrochloride, the mobile phase often consists of an acetonitrile (B52724) and water mixture with an acid modifier, such as phosphoric or formic acid, to ensure good peak shape and retention. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector. HPLC can effectively separate the target compound from closely related impurities, and the peak area is used to quantify the purity, often achieving greater than 98% for purified samples. acs.orgmdpi.com

Table 3: Typical Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetector
GC (of free base/derivative)Inert base-deactivated capillary columnHelium or NitrogenFlame Ionization Detector (FID)
HPLC Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with acid modifier (e.g., H₃PO₄)UV (e.g., 210 nm)

Application of Chiral Columns for Enantiomeric Purity Determination

The assessment of enantiomeric purity is a fundamental requirement in the development and quality control of chiral pharmaceutical compounds to ensure their safety and efficacy. For this compound, which possesses a single chiral center, high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the principal analytical method for the resolution and quantification of its enantiomers. Among the various types of CSPs, those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, have proven to be particularly effective for the separation of a broad spectrum of chiral molecules, including primary amines.

The mechanism of chiral recognition on polysaccharide-based CSPs is multifaceted, involving a combination of intermolecular forces such as hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric effects. The derivatized polysaccharide chains form helical polymer structures with chiral grooves. The enantiomers of an analyte can fit into these grooves and interact with the functional groups of the chiral selector. The subtle differences in the three-dimensional structure of the enantiomers result in differential stability of the transient diastereomeric complexes formed with the CSP. This leads to different retention times on the column, thereby enabling their separation.

Detailed Research Findings

While specific, in-depth research focused solely on the enantiomeric separation of 1-benzyl-cyclohexylamine hydrochloride is not widely available in peer-reviewed literature, extensive studies on the chiral resolution of analogous primary amines provide a solid foundation for method development. The scientific literature indicates that polysaccharide-based CSPs, particularly those functionalized with carbamate (B1207046) derivatives like tris(3,5-dimethylphenylcarbamate) on either cellulose or amylose backbones, are highly successful in resolving chiral amines under normal phase chromatographic conditions.

The composition of the mobile phase is a critical factor in achieving optimal enantiomeric separation. Typically, a mobile phase consisting of an alkane, such as n-hexane or n-heptane, is used in conjunction with an alcohol modifier. The choice and concentration of the alcohol (e.g., isopropanol, ethanol) significantly influence the retention and selectivity of the separation. The alcohol modifier modulates the interactions between the analyte and the CSP. Furthermore, to improve the peak shape and reduce tailing for basic compounds like amines, a small amount of a basic additive, such as diethylamine (B46881) or butylamine, is often incorporated into the mobile phase. This additive helps to suppress the interactions of the basic analyte with acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.

Illustrative Chromatographic Data

The following tables present representative data that would be anticipated for the enantiomeric separation of a compound like 1-benzyl-cyclohexylamine on a polysaccharide-based chiral column. This data is based on published findings for structurally similar primary amines and serves to illustrate the expected chromatographic behavior.

Conditions: Chiral column with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Mobile phase: n-Hexane/Modifier (90:10, v/v) with 0.1% Diethylamine. Flow rate: 1.0 mL/min.

Alcohol ModifierRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (R_s)Selectivity (α)
Isopropanol7.58.92.31.19
Ethanol9.811.52.71.22
n-Butanol11.213.53.11.26

Conditions: Chiral column with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Mobile phase: n-Hexane/Isopropanol with 0.1% Diethylamine. Flow rate: 1.0 mL/min.

Mobile Phase Composition (n-Hexane:Isopropanol, v/v)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (R_s)Selectivity (α)
95:514.116.83.21.29
90:107.58.92.31.19
85:155.46.31.91.16
80:204.14.71.61.14

From this illustrative data, it is evident that the type and concentration of the alcohol modifier have a significant impact on the chromatographic parameters. A less polar alcohol (e.g., n-butanol) or a lower concentration of the modifier generally results in longer retention times but can lead to improved resolution and selectivity. The final method would be optimized to achieve a baseline resolution (typically defined as R_s ≥ 1.5) while maintaining a practical analysis time. The enantiomeric purity is then determined by calculating the relative peak areas of the two enantiomers.

Theoretical and Computational Investigations of Benzylcyclohexylamine Systems

Quantum Mechanical Calculations for Understanding Molecular Properties

Quantum mechanical (QM) calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. For benzylcyclohexylamine derivatives, these methods can elucidate the electronic structure, molecular geometry, and other key physicochemical characteristics. Techniques such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model these systems. e3s-conferences.org

These calculations provide data on properties that are difficult or impossible to measure directly, offering a deeper understanding of the molecule's behavior. For instance, computational analysis can be applied to benzyl (B1604629) derivatives to correlate molecular descriptors with their biological activity. researchgate.net

| Vibrational Frequencies | Frequencies corresponding to the molecule's vibrational modes (related to IR spectra). | DFT Frequency Calculation |

Mechanistic Studies of Organic Transformations Involving Benzylcyclohexylamines

Understanding the precise step-by-step process by which chemical reactions occur is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry offers powerful tools to investigate the mechanisms of organic transformations involving benzylcyclohexylamines. e3s-conferences.org These studies can map out the entire reaction pathway, identifying intermediates and transition states.

The synthesis of N-substituted amines can involve various organic reactions, such as nucleophilic substitution or reductive amination. savemyexams.comstudymind.co.uk Mechanistic studies can clarify the roles of catalysts, solvents, and substituent effects on the reaction outcome. For example, computational models can distinguish between different potential mechanisms, such as a concerted process versus a stepwise pathway involving distinct intermediates. nih.gov Proposed mechanisms for related amine syntheses, such as the oxidative coupling of benzylamine (B48309) to form N-benzyl-1-phenylmethanimine, have been detailed through these approaches. researchgate.net

Table 2: Common Organic Transformations and Mechanistic Aspects

Transformation Type Description Key Mechanistic Questions
Nucleophilic Substitution An amine displaces a leaving group on an alkyl halide. SN1 vs. SN2 pathway, role of solvent, steric hindrance.
Reductive Amination An amine reacts with a ketone or aldehyde in the presence of a reducing agent. Imine formation, mechanism of reduction, stereoselectivity.
Amide Formation Reaction of an amine with a carboxylic acid derivative. walisongo.ac.id Nature of the tetrahedral intermediate, role of catalysts. walisongo.ac.id

| Oxidative Coupling | Formation of imines through the oxidation of amines. researchgate.net | Role of oxidant, involvement of radical intermediates. researchgate.net |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of a reaction's potential energy surface (PES), which maps the energy of a system as a function of its geometry. ucsb.edu A key goal of this modeling is to identify the lowest energy path from reactants to products, known as the reaction coordinate. This involves locating and characterizing stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states. ucsb.edu

A transition state (TS) corresponds to a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other directions. ucsb.edu Locating the TS is critical as its energy determines the activation energy and, therefore, the reaction rate. e3s-conferences.org Various computational algorithms, such as synchronous transit-guided quasi-Newton (QST2/QST3) methods or nudged elastic band (NEB) calculations, are used to find these elusive structures. ucsb.eduscm.com Once located, a frequency calculation is performed to confirm the TS structure by identifying the single imaginary frequency corresponding to the motion along the reaction coordinate. scm.com These computational tools are increasingly used to elucidate reaction mechanisms and predict the feasibility of synthetic pathways. e3s-conferences.org

Table 3: Key Concepts in Computational Modeling of Reaction Pathways

Concept Definition Significance
Potential Energy Surface (PES) A multidimensional surface that describes the potential energy of a set of atoms as a function of their coordinates. Provides the theoretical foundation for analyzing a chemical reaction.
Stationary Point A point on the PES where the net force on every atom is zero (i.e., the gradient of the energy is zero). Includes reactants, products, intermediates, and transition states.
Transition State (TS) A first-order saddle point on the PES, representing the highest energy barrier along the reaction pathway. ucsb.edu The structure and energy of the TS determine the reaction's activation energy and rate.
Reaction Coordinate The path of minimum energy connecting reactants and products on the PES. Describes the progress of the reaction.

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A key factor controlling the kinetics of the reaction. |

Prediction of Spectroscopic Data using Computational Methods

Computational methods have become indispensable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in structure verification, assignment of complex spectra, and understanding the relationship between structure and spectroscopic properties.

For NMR spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, are used to calculate the isotropic shielding values for nuclei like ¹H and ¹³C. uncw.edu These shielding values can then be converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. uncw.edumdpi.com For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts for all significant low-energy conformers to achieve good agreement with experimental data. uncw.edugithub.io

Similarly, computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in an IR spectrum. nih.gov

Table 4: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data

Spectrum Type Data Point Experimental Value Predicted Value Computational Method
¹H NMR Chemical Shift (ppm) 3.15 (example) 3.22 (example) GIAO-DFT (B3LYP/6-311+G(d,p))
¹³C NMR Chemical Shift (ppm) 128.5 (example) 129.1 (example) GIAO-DFT (B3LYP/6-311+G(d,p))

| IR | Vibrational Freq (cm⁻¹) | 2930 (C-H stretch) | 2935 (C-H stretch) | DFT Frequency Calculation |

Application of Artificial Intelligence and Machine Learning in Structure Elucidation Processes

Table 5: Applications of AI and Machine Learning in Chemistry

Application Area Description Example ML Technique
Structure Elucidation Predicting a chemical structure from spectroscopic data. rsc.org Neural Networks, Random Forests
Spectra Prediction Rapidly predicting NMR or IR spectra from a given structure. researchgate.netuzh.ch Graph Neural Networks
Property Prediction Predicting physicochemical properties (e.g., solubility, toxicity). researchgate.netnih.gov Deep Neural Networks
Reaction Prediction Predicting the products or optimal conditions for a chemical reaction. nih.gov Reinforcement Learning, Neural Networks

| De Novo Drug Design | Generating novel molecular structures with desired therapeutic profiles. nih.gov | Generative Adversarial Networks (GANs) |

Applications in Organic Synthesis and Advanced Materials Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The compound's structure is well-suited for its role as a building block in creating intricate organic molecules. Building blocks are essential starting materials in drug design and library synthesis, and this compound's features allow for systematic chemical diversification. nih.govpharmaceutical-technology.comenamine.net

The term "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com Cyclohexylamine (B46788), 1-benzyl-, hydrochloride provides a robust scaffold combining a non-aromatic carbocyclic ring (cyclohexane) with an aromatic moiety (benzyl group). This framework is a valuable starting point for generating libraries of new chemical entities. The cyclohexane (B81311) unit offers conformational flexibility, while the benzyl (B1604629) group can be modified or can influence hydrophobic interactions in target molecules. The primary amine is a key reactive site, allowing for the covalent attachment of a wide array of other molecular building blocks. rsc.org

Table 1: Structural Features as a Molecular Scaffold

FeatureDescriptionPotential for Diversification
Cyclohexane Ring A non-planar, sp³-rich carbocyclic moiety.Provides a three-dimensional structure, which is often desirable in drug candidates to improve specificity and reduce off-target effects. Can be functionalized further.
Benzyl Group An aromatic phenyl group attached via a methylene (B1212753) bridge.Can participate in π-stacking interactions and can be substituted on the aromatic ring to modulate electronic and steric properties.
Amine Group A primary amine (post-hydrochloride removal) that is a versatile functional handle.Allows for a wide range of reactions such as acylation, alkylation, and reductive amination to attach other fragments and build molecular complexity. nih.gov

As an intermediate, Cyclohexylamine, 1-benzyl-, hydrochloride is a stepping stone in multi-step synthetic sequences. It is utilized in the synthesis of various fine chemicals and has been noted as an intermediate in the production of pharmaceuticals. ontosight.ai Its amine functionality is crucial for forming key bonds, such as amides or new carbon-nitrogen bonds, which are prevalent in biologically active compounds. For example, cyclohexylamines are precursors to sulfenamide-based reagents used as accelerators in vulcanization and are also effective corrosion inhibitors. wikipedia.org

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the compound serves not just as a building block but also as a tool and a precursor for molecules with specific biological functions.

The structural framework of 1-benzyl-cyclohexylamine is relevant to the design of molecules that can interact with biological targets like enzymes. The N-benzyl group is a feature found in certain enzyme inhibitors, such as inhibitors of monoamine oxidase (MAO). nih.gov By modifying the core structure of 1-benzyl-cyclohexylamine, medicinal chemists can synthesize derivatives to explore structure-activity relationships against various enzymes. nih.govresearchgate.net

Furthermore, the primary amine is an ideal attachment point for fluorophores. In the design of fluorescent probes, an amine can be reacted to covalently link a fluorescent molecule, such as a BODIPY or coumarin (B35378) dye. nih.govrsc.org The cyclohexyl and benzyl portions of the molecule can then serve as the "recognition" element of the probe, designed to interact with a specific biological target, leading to a change in the fluorescent signal. nih.govchemrxiv.org

Table 2: Potential Applications in Probe and Inhibitor Synthesis

ApplicationSynthetic StrategyRole of 1-benzyl-cyclohexylamine
Enzyme Inhibitors The amine is derivatized to form amides, ureas, or sulfonamides. The benzyl and cyclohexyl groups are modified to optimize binding in an enzyme's active site.Provides the core scaffold upon which the pharmacophore and binding elements are built.
Fluorescent Probes The amine is reacted with an activated fluorophore (e.g., an N-hydroxysuccinimide ester or isothiocyanate) to form a stable covalent bond.Acts as the structural base for linking a reporter group (fluorophore) to a recognition motif.

Arylcyclohexylamines are a class of compounds known to interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). caymanchem.comebi.ac.uk These transporters are crucial for regulating neurotransmitter levels in the brain. While specific studies on 1-benzylcyclohexylamine hydrochloride are limited, its structural classification as an arylcyclohexylamine makes it a candidate for such investigations. caymanchem.com Researchers synthesize analogs of such compounds to study the structural requirements for binding to and inhibiting these transporters, which is critical for understanding neurological processes and developing treatments for related disorders. nih.gov

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. rsc.orgmdpi.commdpi.comresearchgate.net this compound can serve as a precursor for certain heterocyclic systems. For instance, N-benzyl nitrones, which are key intermediates for synthesizing isoxazolines via 1,3-dipolar cycloaddition reactions, are typically formed from N-benzylhydroxylamines. mdpi.com While not a hydroxylamine (B1172632) itself, the amine of 1-benzylcyclohexylamine could potentially be transformed through oxidation or other methods into a derivative suitable for such cyclizations.

The synthesis of isoxazolines and isoxazoles often relies on the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. nih.govresearchgate.netresearchgate.net The synthesis of quinoline (B57606) derivatives, such as tetrahydroquinolines, can also involve N-benzyl protected amine precursors that undergo cyclization reactions. researchgate.net The presence of both the amine and the benzyl group makes this compound a plausible starting point for complex, multi-step syntheses of such heterocyclic scaffolds. ipl.orgnih.gov

Development of New Materials with Specific Properties

This compound, serves as a chemical intermediate, indicating its potential role as a building block in the synthesis of more complex molecules. In organic synthesis, intermediates are crucial for constructing target molecules with specific functionalities. While the primary applications of the broader cyclohexylamine family include the production of corrosion inhibitors, rubber processing chemicals, and pharmaceuticals, specific research detailing the use of 1-benzylcyclohexylamine hydrochloride in the development of new functional materials is not extensively documented in publicly available literature. caymanchem.com

The general utility of benzylamine (B48309) and cyclohexylamine derivatives in polymer science and material synthesis suggests potential, yet currently underexplored, applications. For instance, related amine compounds are utilized in the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered a greener alternative to traditional polyurethanes. rsc.org However, direct research linking this compound to the creation of polymers or advanced materials with specific, characterized properties remains a specialized area of study. Its structural components—a benzyl group and a cyclohexyl group—could theoretically be incorporated into larger molecular architectures to influence properties such as thermal stability, solubility, or pharmacological activity in newly synthesized compounds.

Application as Analytical Reference Standards in Forensic Chemistry

The most clearly defined application of this compound is its use as an analytical reference standard in the field of forensic chemistry. caymanchem.comlabchem.com.my Forensic laboratories rely on certified reference materials to ensure the accuracy and reliability of their analytical methods when identifying unknown substances seized in criminal investigations. ijfmr.com

This compound is categorized as an arylcyclohexylamine analytical reference standard. caymanchem.comlabchem.com.my Its primary role is to provide a known chemical benchmark against which suspected samples can be compared. This is crucial for the positive identification of controlled substances, their precursors, or common cutting agents found in illicit drug samples. caymanchem.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is a principal technique in forensic drug analysis, and the availability of a reference standard like 1-benzylcyclohexylamine hydrochloride is essential for confirming the identity of a substance by comparing its chromatographic retention time and mass spectrum to the certified material. chromatographyonline.comresearchgate.netnih.gov

A significant finding in forensic research is the identification of 1-benzylcyclohexylamine hydrochloride as a cutting agent, or adulterant, in samples of 3,4-Methylenedioxymethamphetamine (MDMA). caymanchem.com The presence of such adulterants can pose additional public health risks, and their accurate identification is a key objective for forensic chemists. By using this compound as a standard, laboratories can develop and validate analytical methods to screen for its presence in seized drug evidence, providing critical data for law enforcement, public health, and judicial proceedings. caymanchem.comuea.ac.uk

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
Formal Name N-cyclohexyl-benzenemethanamine, monohydrochloride
CAS Number 20937-30-8
Molecular Formula C₁₃H₂₀ClN
Molecular Weight 223.75 g/mol
Appearance White crystalline powder
Melting Point 230-233°C
Solubility Soluble in water

Considerations for Derivatization and Analog Generation

Synthesis of N-Alkyl and Acyl Derivatives for Structure-Activity Relationship Studies

The secondary amine nitrogen in 1-benzylcyclohexylamine is a prime target for derivatization. Introducing N-alkyl and N-acyl groups is a common strategy in medicinal chemistry to explore Structure-Activity Relationships (SAR). These studies aim to understand how specific structural changes affect the biological activity of a molecule, leading to the optimization of lead compounds.

N-Alkylation: The addition of alkyl groups to the nitrogen atom can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. The choice of the alkyl group—ranging from simple methyl or ethyl groups to more complex cyclic or functionalized chains—can significantly influence the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity. For instance, in studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications at the nitrogen were key to optimizing their potency as enzyme inhibitors. nih.gov Similarly, SAR studies on other amine scaffolds have shown that the nature of the N-alkyl substituent is critical for biological targeting. researchgate.net

N-Acylation: The synthesis of N-acyl derivatives, or amides, is typically accomplished by reacting the parent amine with acyl chlorides, acid anhydrides, or carboxylic acids using coupling agents. N-acylation transforms the basic secondary amine into a neutral amide group, which alters its electronic properties and potential for hydrogen bonding. This modification can impact receptor binding and metabolic stability. Studies on various piperidone scaffolds have demonstrated that N-acylation can significantly enhance cytotoxic bioactivity compared to the parent secondary amine. [28 from previous step] A study involving the synthesis of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides found that the nature of substituents on the benzyl (B1604629) group of the N-acyl moiety directly influenced antimicrobial activity. researchgate.net

These derivatization strategies allow researchers to systematically map the chemical space around the core 1-benzylcyclohexylamine structure to identify features that enhance desired activities.

Table 1: Common N-Derivatization Reactions for SAR Studies
Derivative TypeGeneral ReactionReagentsPurpose in SAR
N-AlkylNucleophilic Substitution or Reductive AminationAlkyl Halides (e.g., CH₃I), Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN)Modify steric bulk, lipophilicity, basicity
N-Acyl (Amide)AcylationAcyl Chlorides (e.g., CH₃COCl), Carboxylic Acids + Coupling Agents (e.g., DCC, EDC)Alter electronic properties, hydrogen bonding, introduce new functional groups
N-AcylureaReaction with Isocyanates or Carbamoylating AgentsIsocyanates (e.g., PhNCO), Dibenzoylhydrazine CarboxamideIntroduce hydrogen bond donors/acceptors, mimic peptide bonds. reading.ac.ukresearchgate.net

Exploration of Stereoisomers and Their Distinct Research Implications

The 1-benzylcyclohexylamine molecule is chiral, with a stereocenter at the C1 position of the cyclohexyl ring where the benzyl and amino groups are attached. Consequently, it exists as a pair of enantiomers: (R)-1-benzylcyclohexylamine and (S)-1-benzylcyclohexylamine. In biological systems, which are themselves chiral, these enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. mdpi.com Therefore, the synthesis and study of individual stereoisomers are of paramount importance.

Enantioselective Synthesis: Rather than separating a racemic mixture, enantioselective synthesis aims to produce a single enantiomer directly. Methodologies such as asymmetric aza-Michael additions have been successfully employed to synthesize specific enantiomers of complex amines related to 1-benzylcyclohexylamine. For example, the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine was achieved using a chiral lithium amide in an asymmetric addition reaction, demonstrating a viable pathway to access enantiomerically pure derivatives of this scaffold. mdpi.comresearchgate.net Such methods provide access to specific stereoisomers for dedicated biological evaluation.

Chiral Resolution: When a racemic mixture is produced, it must be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org Common methods include:

Formation of Diastereomeric Salts: Reacting the racemic amine with a chiral acid (e.g., tartaric acid) forms a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) allows for the direct separation of enantiomers based on their differential interactions with the chiral phase. mdpi.com

Enzymatic Resolution: Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing the reacted and unreacted enantiomers to be easily separated. google.com

Investigating the distinct properties of each enantiomer is critical, as one may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to adverse effects. mdpi.com

Comparative Studies with Structural Analogs (e.g., N-Benzylcyclohexylamine vs. N-Benzylhydroxylamine)

Comparing 1-benzylcyclohexylamine with its structural analogs provides valuable insights into the role of specific functional groups on chemical reactivity and utility. A particularly instructive comparison is with N-benzylhydroxylamine, where the secondary amine (-NH-) is replaced by a hydroxylamine (B1172632) (-N(OH)-) moiety.

N-benzylcyclohexylamine behaves as a typical secondary amine. Its nitrogen is nucleophilic and basic, readily undergoing alkylation, acylation, and salt formation. Under oxidative conditions, secondary benzylamines can undergo C-N bond cleavage or couple to form imines. mdpi.comresearchgate.net

In contrast, N-benzylhydroxylamine possesses unique reactivity conferred by the oxygen atom attached to the nitrogen.

Oxidation to Nitrones: N-benzylhydroxylamines are readily oxidized by reagents like mercury(II) oxide to form nitrones. kfupm.edu.sa Nitrones are valuable synthetic intermediates, particularly as 1,3-dipoles in cycloaddition reactions for constructing heterocyclic frameworks. mdpi.com This pathway is not accessible to standard secondary amines like N-benzylcyclohexylamine.

Enhanced Nucleophilicity and Acidity: The oxygen atom influences the electronic properties of the nitrogen, affecting its nucleophilicity and the acidity of the N-H proton.

Novel Synthetic Roles: N-benzylhydroxylamine has been developed as a "C1N1 synthon" in cyclization reactions, a role stemming from the unique electronic nature of the hydroxylamine group that is not shared by simple amines. rsc.org

This comparison highlights how a seemingly minor structural change—the introduction of a hydroxyl group on the nitrogen—dramatically alters the synthetic utility of the molecule, opening up entirely different avenues for chemical transformations.

Table 2: Comparative Properties of N-Benzylcyclohexylamine and N-Benzylhydroxylamine
PropertyN-BenzylcyclohexylamineN-Benzylhydroxylamine
Functional GroupSecondary Amine (-NH-)Hydroxylamine (-N(OH)-)
Typical ReactivityNucleophilic substitution, acylation, basic catalysis, oxidative coupling. researchgate.netCondensation with aldehydes/ketones, Michael addition, oxidation to nitrones. mdpi.com
Key Synthetic UtilityScaffold for substituted amines and amides.Precursor for nitrones, isoxazolines, and β-amino acids. mdpi.com
Unique Reaction-Oxidation to form stable nitrone intermediates. kfupm.edu.sa

Impact of Substituent Effects on Reactivity and Synthetic Utility

The reactivity and utility of 1-benzylcyclohexylamine can be finely tuned by introducing substituents onto its aromatic benzyl ring. These substituents exert electronic and steric effects that can influence reaction rates, regioselectivity, and even the biological activity of derivatives.

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -OCH₃, -CH₃): EDGs increase the electron density on the aromatic ring and can also influence the nitrogen atom's basicity and nucleophilicity. In reactions involving the formation of a positive charge at the benzylic position, such as in certain oxidation or fragmentation pathways, EDGs can stabilize the transition state and accelerate the reaction rate. kfupm.edu.sa

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl): EWGs decrease the electron density of the aromatic ring and reduce the basicity of the nitrogen atom. This can make the amine less nucleophilic. However, in some contexts, EWGs can enhance the activity of a molecule. For example, in a study of nitrone antioxidants, the presence of electronegative fluorine atoms on the benzyl ring significantly increased inhibitory activity. mdpi.com

The outcome of these effects can be reaction-dependent. In one study on the synthesis of N-acylureas from substituted benzylamines, the yields were not significantly impacted by whether the substituent was an EDG or EWG. reading.ac.ukresearchgate.net Conversely, a study on the antimicrobial activity of N-(benzyl)-carboxamides showed that derivatives with unsubstituted or minimally substituted (e.g., with small methyl or methoxyl groups) benzyl rings had the highest activity, suggesting that larger or more electronically demanding groups were detrimental. researchgate.net

Steric Effects: The size and position (ortho, meta, or para) of substituents can introduce steric hindrance, which may block or slow down reactions at the nitrogen atom or the benzylic position. Ortho-substituents, in particular, can have a pronounced effect on the accessibility of the reactive centers of the molecule.

By strategically placing different substituents on the benzyl ring, researchers can modulate the compound's properties to optimize it for a specific synthetic or biological application.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Benzylcyclohexylamine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzylcyclohexylamine and its derivatives to minimize environmental impact and enhance safety and efficiency. nih.govnih.gov This paradigm shift involves a focus on atom economy, the use of safer solvents and reagents, and the development of energy-efficient processes. nih.govwjpmr.com

Key strategies in the green synthesis of amines include:

Catalytic Hydrogenation: The use of heterogeneous or homogeneous catalysts for the reductive amination of ketones is a cornerstone of green amine synthesis. This method often utilizes molecular hydrogen as the reductant, producing water as the only byproduct and thus maximizing atom economy.

Biocatalysis: Employing enzymes such as transaminases or amine dehydrogenases offers a highly selective and environmentally benign route to chiral amines under mild reaction conditions. researchgate.netnih.gov

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, supercritical fluids, or bio-derived solvents is a key focus. researchgate.net Research is also exploring solvent-free reaction conditions. wjpmr.com

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields, contributing to a more sustainable process. nih.govresearchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of benzylcyclohexylamine derivatives:

Green Chemistry ApproachDescriptionPotential Benefits for Benzylcyclohexylamine Synthesis
Catalysis Utilization of catalysts to facilitate reactions, often enabling milder conditions and higher selectivity.Reduced energy consumption, higher yields, and fewer byproducts.
Alternative Solvents Replacement of hazardous organic solvents with greener alternatives like water or ionic liquids.Reduced environmental pollution and improved worker safety.
Renewable Feedstocks Use of starting materials derived from renewable resources instead of fossil fuels.Increased sustainability and reduced carbon footprint.
Energy Efficiency Employing methods like microwave or ultrasound irradiation to reduce energy consumption.Faster reaction times and lower operational costs.

Integrated Chemo-Biocatalytic Cascades for Complex Molecule Synthesis

The integration of chemical and biological catalysis in one-pot cascade reactions represents a powerful strategy for the synthesis of complex molecules like derivatives of benzylcyclohexylamine. core.ac.uk These chemo-enzymatic cascades combine the versatility of traditional chemical synthesis with the high selectivity and mild operating conditions of biocatalysis. beilstein-journals.orgresearchgate.net

Recent advancements in this area include:

Engineered Enzymes: Advances in protein engineering have expanded the substrate scope and stability of enzymes, making them suitable for a wider range of chemical transformations. nih.gov For instance, engineered transaminases can now accept bulkier substrates, which is relevant for the synthesis of substituted benzylcyclohexylamines. nih.gov

Compatibility of Catalysts: A key challenge is ensuring the compatibility of the chemical and biological catalysts in the same reaction vessel. researchgate.net Research is focused on developing robust enzymes that can tolerate organic solvents and non-natural substrates, and on designing chemical catalysts that are active in aqueous media.

An example of a potential chemo-biocatalytic cascade for a chiral benzylcyclohexylamine derivative could involve the following steps:

Chemical Step: An initial aldol (B89426) condensation to form an α,β-unsaturated ketone.

Biocatalytic Step: An ene-reductase reduces the carbon-carbon double bond.

Second Biocatalytic Step: A transaminase introduces an amino group stereoselectively, followed by reduction by an amine dehydrogenase. researchgate.net

Automation and Flow Chemistry in Production and Research

Automation and flow chemistry are revolutionizing the synthesis of chemical compounds, including benzylcyclohexylamine hydrochloride, by enabling safer, more efficient, and scalable production. thieme-connect.deeuropa.eu Flow chemistry, in particular, offers significant advantages over traditional batch processing, especially for reactions that are highly exothermic or involve hazardous reagents. europa.eu

Key benefits of automation and flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with hazardous materials and exothermic reactions. europa.eu

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to higher yields and purity. nih.gov

Scalability: Scaling up production is achieved by running the flow reactor for longer periods, rather than by increasing the size of the reactor, which simplifies process development. durham.ac.uk

High-Throughput Experimentation: Automated flow systems can be used for rapid screening of reaction conditions and catalysts, accelerating research and development. nih.govnih.govumich.edu

The table below highlights the comparison between batch and flow synthesis:

FeatureBatch SynthesisFlow Synthesis
Reaction Volume Large, scalable by increasing vessel sizeSmall, continuous flow
Heat Transfer Often inefficient, leading to hotspotsHighly efficient due to high surface-area-to-volume ratio
Safety Higher risk with hazardous or exothermic reactionsInherently safer due to small volumes
Scalability Requires significant redevelopment for scale-upScalable by extending run time
Automation Can be automated, but often complexReadily amenable to automation and integration

Recent research has demonstrated the automated, continuous flow synthesis of various nitrogen-containing heterocyclic compounds from primary amine feedstocks, showcasing the potential of these technologies for producing complex molecules. nih.gov

Advanced Spectroscopic and Computational Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure and electronic properties of "Cyclohexylamine, 1-benzyl-, hydrochloride" is crucial for predicting its reactivity and interactions. Advanced spectroscopic and computational methods are providing unprecedented insights into the molecular architecture of such compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are instrumental in elucidating the complete connectivity and stereochemistry of complex molecules. For cyclohexylamine (B46788) derivatives, ¹H and ¹³C NMR are used to assign all proton and carbon signals, and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about spatial proximity of atoms. rsc.org In the ¹H NMR spectrum of N-methylcyclohexylamine, the N-methyl group appears as a distinct singlet, while in the ¹³C NMR, the carbon atom attached to the nitrogen is deshielded. libretexts.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing valuable structural information based on the fragmentation patterns. The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, is a simple yet powerful tool for identifying nitrogen-containing compounds. libretexts.org

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps. researchgate.netmdpi.com These calculations can provide insights into the conformational preferences and reactivity of benzylcyclohexylamine derivatives. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules in solution, providing information about conformational changes and intermolecular interactions, such as hydrogen bonding with solvent molecules. researchgate.net

The integration of experimental spectroscopic data with high-level computational modeling allows for a comprehensive and detailed understanding of the structural and electronic properties of "this compound" and its analogues. mdpi.com

Q & A

Q. What are the critical safety protocols for handling cyclohexylamine hydrochloride derivatives in laboratory settings?

Cyclohexylamine hydrochloride derivatives are strong bases and react violently with oxidizing agents (e.g., peroxides, chlorates), acids, and metals like aluminum or zinc. Key protocols include:

  • Using chemically resistant gloves (e.g., nitrile) and eye protection.
  • Storing in airtight containers away from incompatible materials (e.g., isocyanates, acid chlorides).
  • Avoiding contact with reactive metals to prevent hydrogen gas release.
  • Conducting reactions in fume hoods to mitigate inhalation risks .

Q. How are chronic toxicity studies designed to evaluate cyclohexylamine hydrochloride derivatives in rodent models?

Standard designs involve:

  • Dosage stratification : Multiple dose groups (e.g., 0.03%, 0.1%, 0.3% in diet) administered over 80–104 weeks.
  • Endpoints : Survival rates, organ weights, hematology, histopathology (e.g., hepatic vacuolization), and tumor incidence.
  • Controls : Pair-fed or ad libitum control groups to distinguish compound-specific effects from caloric intake variations . Example: A 104-week rat study at 600–6000 ppm cyclohexylamine hydrochloride showed no significant tumorigenicity but noted minor hepatic changes in high-dose females .

Q. What parameters are prioritized in reproductive toxicity studies for cyclohexylamine derivatives?

Key metrics include:

  • Fertility : Mating success rates, sperm viability, and ova fertilization rates.
  • Embryo/fetal development : Litter size, resorption sites, malformations, and postnatal growth.
  • Multigenerational effects : Impacts on F1–F5 generations, including teratogenicity and parental weight changes. Studies in rats using 0.2–0.6% dietary doses found reduced litter sizes at higher doses, though effects were often secondary to maternal weight loss .

Advanced Research Questions

Q. How can contradictory findings on carcinogenicity (e.g., bladder tumors) in long-term studies be reconciled?

Discrepancies arise from species-specific responses and dosage thresholds:

  • Negative findings : Two-year rodent studies (mice, rats) showed no bladder tumors at ≤440 mg/kg/day .
  • Positive outliers : Rare bladder tumors in early studies (e.g., Oser et al.) may stem from impurities or intraperitoneal administration artifacts.
  • Statistical rigor : Covariance analysis (adjusting for dam weight) can mitigate confounding factors . Consensus: Current evidence does not support carcinogenicity at biologically relevant doses .

Q. What methodological considerations are essential for multigenerational reproductive toxicity studies?

Critical elements include:

  • Dosing regimen : Continuous exposure across parental (F0) and offspring (F1–F5) generations.
  • Cross-mating : Pairing treated males with untreated females (and vice versa) to isolate gender-specific effects.
  • Teratology sub-studies : Examining fetal malformations in half the litters while raising the remainder to maturity. Example: A 150 mg/kg/day study in rats revealed transient reductions in F1–F3 litter sizes, but effects diminished with covariance adjustments .

Q. How can host-guest interaction studies inform the molecular behavior of cyclohexylamine derivatives?

Cyclohexylamine’s hydrophobic moiety enables supramolecular interactions:

  • NMR titration : Detects inclusion complexes (e.g., cucurbit[8]uril encapsulating cyclohexyl groups).
  • Applications : Drug delivery systems or catalytic frameworks leveraging steric and electronic effects .

Q. Which spectroscopic techniques are optimal for confirming the structure of cyclohexylamine hydrochloride derivatives?

  • Infrared (IR) spectroscopy : NH3+ stretching vibrations near 3000 cm⁻¹ confirm protonation (Figure 3).
  • 1H NMR : Characteristic cyclohexyl and benzyl proton signals (e.g., 1.2–1.8 ppm for cyclohexyl; 7.3 ppm for benzyl).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 135.6 for cyclohexylamine hydrochloride) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.